molecular formula C8H5BrFN3O B2743511 5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 1016696-45-9

5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B2743511
CAS RN: 1016696-45-9
M. Wt: 258.05
InChI Key: PZYMMPYPEJEXDP-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine, also known as BFODA, is a heterocyclic compound that has been studied in recent years due to its potential applications in various fields. BFODA has been found to have a wide range of biological activities such as antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. This compound has been shown to be effective in the synthesis of various drugs and has been used in the development of new drugs.

Scientific Research Applications

Reaction Anisotropy and Solid-State Acetylation

The solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazoles demonstrates the anisotropic nature of reaction pathways, leading to the formation of distinct acetyl derivatives on different crystal facets. This process highlights the ambident reactivity of the compound, where the orientation and reactivity of molecules are influenced by the crystal structure, offering insights into the manipulation of crystal growth and the development of materials with tailored properties (Dymshits & Rublewa, 1996).

Antimicrobial Applications

A study on the synthesis and evaluation of oxadiazole derivatives, including those similar in structure to 5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine, showcased their potential as antimicrobial agents. These compounds exhibited significant antimicrobial activity against a variety of bacterial and fungal strains, emphasizing the role of fluorine substitutions in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).

Nonlinear Optical Properties

The nonlinear optical properties of 1,3,4-oxadiazole derivatives have been explored, revealing their potential in optoelectronics. Specifically, compounds containing bromine exhibited optical limiting behavior, making them suitable for applications in optical switches or limiters, highlighting the versatility of oxadiazole compounds in material science (Chandrakantha et al., 2011).

Anticancer Activity

Research into novel amine derivatives of 5-(chloromethyl)-1,3,4-oxadiazol-2-yl compounds has revealed promising in vitro anticancer activity against various human cancer cell lines. This research underscores the potential therapeutic applications of oxadiazole derivatives in cancer treatment, with specific compounds showing cytotoxicity against HepG2 and Caco-2 cell lines (Vinayak, Sudha, & Lalita, 2017).

properties

IUPAC Name

5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3O/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYMMPYPEJEXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

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